molecular formula C21H22N4O2S B2889959 3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322721-02-7

3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2889959
CAS No.: 1322721-02-7
M. Wt: 394.49
InChI Key: FMCRMTZFINFXOZ-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity

3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzamide moiety, which is further substituted with a thiophenyl group and a pyrazole carbonyl. This unique structure suggests potential interactions with various biological targets, particularly in the context of drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in MCF cell lines, with IC50 values demonstrating effective tumor growth suppression in vivo models .

CompoundCell LineIC50 (μM)Mechanism
3-Methyl-Pyrazole DerivativeMCF725.72 ± 3.95Apoptosis induction
Benzamide VariantU87 Glioblastoma45.2 ± 13.0Cytotoxicity

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar pyrazole derivatives have been tested for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the piperidine and thiophene components can enhance antimicrobial efficacy .

Bacterial StrainCompoundActivity Level
S. aureusPyrazole DerivativeStrong inhibition
E. coliPiperidine VariantModerate inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death pathways is a significant mechanism for anticancer agents.
  • Antimicrobial Action : The interaction with bacterial cell membranes and metabolic pathways contributes to the antimicrobial effects observed.

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Anticancer Efficacy : A study conducted by Ribeiro Morais et al. demonstrated that a related pyrazole compound significantly reduced tumor size in murine models, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : Research by Dhumal et al. indicated that derivatives containing the thiophene ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

3-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-4-2-5-15(12-14)20(26)22-16-7-9-25(10-8-16)21(27)18-13-17(23-24-18)19-6-3-11-28-19/h2-6,11-13,16H,7-10H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCRMTZFINFXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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